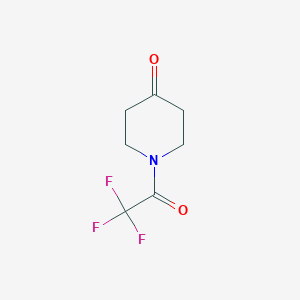

1-(Trifluoroacetyl)piperidin-4-one

Description

BenchChem offers high-quality 1-(Trifluoroacetyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoroacetyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOSNGFOANFUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567926 | |

| Record name | 1-(Trifluoroacetyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65220-86-2 | |

| Record name | 1-(Trifluoroacetyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-(Trifluoroacetyl)piperidin-4-one as a Strategic Scaffold

Executive Summary: The Fluorine Advantage

In the landscape of heterocyclic building blocks, 1-(Trifluoroacetyl)piperidin-4-one represents a specialized scaffold that bridges the gap between standard protecting group chemistry and fluorine-enhanced pharmacophore design. Unlike its N-Boc or N-Benzyl counterparts, the N-trifluoroacetyl (N-TFA) group exerts a profound electron-withdrawing effect (inductive

This guide details the physicochemical profile, validated synthesis protocols, and strategic utility of this compound in high-value medicinal chemistry workflows.[1][2]

Physicochemical Profile & Identification

A critical source of confusion in commercial catalogs is the distinction between the ketone (piperidin-4-one) and the parent piperidine. Researchers must verify the presence of the C4 carbonyl group via IR or NMR before use.

Table 1: Core Properties

| Property | Data | Technical Note |

| Chemical Name | 1-(Trifluoroacetyl)piperidin-4-one | Also known as N-trifluoroacetyl-4-piperidone |

| Molecular Formula | Note:[2][3][4][5][6][7][8][9][10][11][12] Commercial sources often list the hydrate | |

| Molecular Weight | 195.14 g/mol | 213.15 g/mol (Hydrate) |

| CAS Number | Specific CAS Needed | Warning: CAS 340-07-8 refers to 1-(Trifluoroacetyl)piperidine (no ketone). Verify structure. |

| Appearance | White to off-white solid | Pure ketone MP is approx. 68°C [1]. Liquid forms often indicate hydration or reduction. |

| Solubility | DCM, Chloroform, MeOH, EtOAc | Limited solubility in non-polar alkanes (Hexane/Heptane). |

| Key IR Signal | ~1720–1730 | The amide carbonyl is shifted due to |

Critical Insight (Hydration Equilibrium): Electron-deficient ketones are prone to forming gem-diols (hydrates) upon exposure to atmospheric moisture. If your sample is a solid with a broad melting point, it is likely the hydrate. Dehydration (toluene reflux with Dean-Stark) may be required for strictly anhydrous reactions like Wittig olefination.

Synthetic Accessibility

While commercially available, in-house synthesis is often preferred to ensure anhydrous conditions and cost-efficiency. The following protocol is adapted from validated methodologies using trifluoroacetic anhydride (TFAA) [1].

Protocol A: The Pyridine-Mediated Acylation

Objective: Synthesis of 1-(Trifluoroacetyl)piperidin-4-one from 4-piperidone hydrochloride.

Reagents:

-

4-Piperidone monohydrate hydrochloride (10.0 g, 65 mmol)

-

Trifluoroacetic anhydride (TFAA) (1.2 eq)

-

Pyridine (Solvent/Base) OR DCM/Triethylamine

-

Dichloromethane (DCM) for extraction[11]

Step-by-Step Workflow:

-

Preparation: Suspend 4-piperidone hydrochloride in dry DCM (100 mL) under nitrogen. Add Triethylamine (2.5 eq) and cool to 0°C. Alternatively, dissolve directly in Pyridine if subsequent steps tolerate traces of pyridine.

-

Acylation: Add TFAA dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction. Maintain internal temp < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Quench: Pour the reaction mixture into ice-cold water (100 mL).

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Wash: Wash combined organics with 1N HCl (to remove residual pyridine/TEA), then saturated

, then brine. -

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Et2O/Hexane or use as-is if purity >95% by NMR.

Reactivity & Functionalization Strategies

The N-TFA group renders the piperidine nitrogen non-basic and chemically robust against acidic conditions. This allows the C4 ketone to be manipulated without protecting group migration or cleavage.

Diagram 1: Reactivity Map

Caption: The central scaffold allows divergent synthesis: C4 modification (Red/RedAm) or N1 deprotection.

Protocol B: Reductive Amination (C4 Functionalization)

The electron-deficient nature of the ketone facilitates rapid imine formation. Sodium Triacetoxyborohydride (STAB) is the preferred reductant due to its mildness and compatibility with the N-TFA group [2].

-

Imine Formation: Dissolve 1-(trifluoroacetyl)piperidin-4-one (1.0 eq) and the amine (1.1 eq) in 1,2-Dichloroethane (DCE).

-

Catalysis: Add Glacial Acetic Acid (1.0–2.0 eq) to catalyze imine formation. Stir for 30–60 mins at RT.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

-

Completion: Stir overnight at RT. Quench with saturated

. -

Note: The N-TFA group remains intact under these conditions.

Protocol C: Orthogonal Deprotection (N-TFA Removal)

The N-TFA group is base-labile but acid-stable . This is the inverse of the Boc group.

-

Reagents:

(3.0 eq) in Methanol/Water (10:1). -

Conditions: Stir at RT for 2–6 hours.

-

Outcome: Quantitative removal of the trifluoroacetyl group to yield the free secondary amine.

-

Strategic Value: This allows you to carry a Boc group on the C4-substituent (e.g., a Boc-protected diamine) and selectively expose the piperidine nitrogen.

Strategic Application: Orthogonality in Drug Design

In multi-step synthesis, the choice of protecting group dictates the route. The N-TFA group offers a "Safety Catch" mechanism.

Diagram 2: Chemo-selectivity Flowchart

Caption: Orthogonal deprotection strategy allowing selective manipulation of either nitrogen center.

Safety & Handling

-

Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture sensitive. Generates trifluoroacetic acid upon hydrolysis. Use only in a fume hood with proper PPE (gloves, goggles).

-

1-(Trifluoroacetyl)piperidin-4-one: Generally considered a skin and eye irritant. As a fluorinated compound, its metabolic stability and potential toxicity should be treated with caution (unknown specific toxicology).

-

Waste Disposal: Fluorinated organic waste must be segregated from standard organic solvents in many jurisdictions.

References

-

Synthesis & Properties

- Source: PrepChem. "Synthesis of N-trifluoroacetyl-4-piperidone."

-

URL:[Link]

- Validation: Confirms the melting point (~68°C) and pyridine-based synthesis route.

-

Reductive Amination Methodology

- Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [chemicalbook.com]

- 4. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [amp.chemicalbook.com]

- 7. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Trifluoroacetyl piperidine | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(Trifluoroacetyl)piperidine | CymitQuimica [cymitquimica.com]

- 10. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to 1-(Trifluoroacetyl)piperidin-4-one

CAS Number: 65220-86-2

Introduction

1-(Trifluoroacetyl)piperidin-4-one is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoroacetyl group onto the piperidine-4-one scaffold imparts unique physicochemical properties, including enhanced metabolic stability and increased lipophilicity, making it a valuable building block in the synthesis of novel bioactive molecules.[1] The piperidin-4-one core is a well-established pharmacophore found in a wide array of therapeutic agents, recognized for its versatility as an intermediate in the synthesis of compounds with diverse pharmacological activities, including anticancer and anti-HIV properties.[2] This technical guide provides a comprehensive overview of 1-(Trifluoroacetyl)piperidin-4-one, detailing its chemical properties, a validated synthesis protocol, reactivity, applications in drug discovery, and essential safety and handling information.

Chemical Properties

A thorough understanding of the chemical and physical properties of 1-(Trifluoroacetyl)piperidin-4-one is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 65220-86-2 | [3] |

| Molecular Formula | C₇H₈F₃NO₂ | [3][4] |

| Molecular Weight | 195.14 g/mol | [4] |

| Appearance | Expected to be a solid or high-boiling liquid | General Knowledge |

| Boiling Point | 234.375°C at 760 mmHg | [3] |

| Density | 1.378 g/cm³ | [3] |

| Flash Point | 95.547°C | [3] |

| Refractive Index | 1.428 | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General Knowledge |

Synthesis of 1-(Trifluoroacetyl)piperidin-4-one

The synthesis of 1-(Trifluoroacetyl)piperidin-4-one is typically achieved through the N-acylation of 4-piperidone. The following protocol is a robust and scalable method for its preparation.

Experimental Protocol: N-Trifluoroacetylation of 4-Piperidone

This procedure details the synthesis of 1-(Trifluoroacetyl)piperidin-4-one from commercially available 4-piperidone hydrochloride monohydrate.

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA) or other suitable organic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidone hydrochloride monohydrate.

-

Solvent Addition: Add anhydrous dichloromethane to the flask to form a suspension.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (approximately 2.5-3.0 equivalents) to the stirring suspension. The triethylamine serves to neutralize the hydrochloride salt and to scavenge the trifluoroacetic acid byproduct of the acylation reaction. Stir the mixture at 0 °C for 15-30 minutes.

-

Acylation: While maintaining the temperature at 0 °C, slowly add trifluoroacetic anhydride (approximately 1.1-1.2 equivalents) dropwise to the reaction mixture. The trifluoroacetyl group is highly electrophilic, and the reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-(Trifluoroacetyl)piperidin-4-one can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Synthesis of 1-(Trifluoroacetyl)piperidin-4-one.

Reactivity and Synthetic Applications

The chemical reactivity of 1-(Trifluoroacetyl)piperidin-4-one is dominated by its two key functional groups: the N-trifluoroacetyl amide and the C4-ketone.

-

N-Trifluoroacetyl Group: The trifluoroacetyl group is a strong electron-withdrawing group, which decreases the nucleophilicity of the piperidine nitrogen. This makes the N-trifluoroacetyl group a stable protecting group under many reaction conditions. It can be cleaved under basic conditions, for example, by treatment with potassium carbonate in methanol, to regenerate the free secondary amine.[5]

-

C4-Ketone: The ketone at the 4-position is a versatile handle for a wide range of chemical transformations. It can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. Reductive amination of the ketone provides access to 4-amino-piperidine derivatives, which are common motifs in pharmacologically active compounds. The ketone can also be a precursor for the synthesis of spirocyclic systems.[6]

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a template for the synthesis of a plethora of bioactive molecules.[2] The trifluoroacetylated derivative is a valuable intermediate for introducing fluorine into drug candidates, a strategy often employed to enhance metabolic stability, binding affinity, and bioavailability.[1]

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methylene protons of the piperidine ring. The electron-withdrawing effect of the trifluoroacetyl group will cause a downfield shift of the protons on the carbons adjacent to the nitrogen.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.2 | t | 2H | -CH₂-N(COCF₃)-CH₂- |

| ~ 2.5 - 2.9 | t | 2H | -CH₂-C(O)-CH₂- |

| ~ 2.2 - 2.6 | m | 4H | -CH₂-CH₂- |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the carbonyl carbons of the ketone and the amide, and the quartet for the trifluoromethyl carbon due to coupling with fluorine.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 - 210 | C=O (ketone) |

| ~ 155 - 160 (q) | C=O (amide) |

| ~ 115 - 120 (q) | CF₃ |

| ~ 40 - 45 | -CH₂-N(COCF₃)-CH₂- |

| ~ 35 - 40 | -CH₂-C(O)-CH₂- |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1720 - 1740 | Strong | C=O stretch (ketone) |

| ~ 1680 - 1700 | Strong | C=O stretch (amide) |

| ~ 1100 - 1300 | Strong | C-F stretch |

| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic) |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(Trifluoroacetyl)piperidin-4-one.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(Trifluoroacetyl)piperidin-4-one is a valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. Its unique combination of a reactive ketone handle and a stabilizing N-trifluoroacetyl group makes it an attractive intermediate for the introduction of the piperidin-4-one motif and fluorine atoms into target molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

Chem-Impex. 1-Trifluoroacetyl piperidine. [Link]

-

The Role of 1-Trifluoroacetyl Piperidine in Chemical Synthesis and Research. CHEMSRC. [Link]

-

Understanding the Chemical Properties and Uses of 1-Trifluoroacetyl Piperidine. CHEMSRC. [Link]

-

MySkinRecipes. 1-Trifluoroacetyl Piperidine. [Link]

- Google Patents.

- Google Patents.

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

PubMed. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. [Link]

-

NIST WebBook. 1-Acetyl-4-piperidone. [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

Journal of Chemical and Pharmaceutical Research. Schiff's bases of piperidone derivative as microbial growth inhibitors. [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Active Pharmaceutical Ingredient. Medium. [Link]

-

Wikipedia. 1,1,1-Trifluoroacetylacetone. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

ResearchGate. displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione...[Link]

-

SpectraBase. N-Trifluoroacetyl-3-piperidone - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(trifluoroacetyl)piperidin-4-one | 65220-86-2 [chemnet.com]

- 4. 1-(trifluoroacetyl)piperidin-4-one synthesis - chemicalbook [chemicalbook.com]

- 5. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 1-(Trifluoroacetyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectral data for 1-(trifluoroacetyl)piperidin-4-one, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the underlying principles and experimental considerations for researchers working with this and similar fluorinated compounds. The trifluoroacetyl group introduces unique electronic effects that are critical to understand for accurate spectral interpretation and structural verification.

Introduction: The Significance of 1-(Trifluoroacetyl)piperidin-4-one in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties.[1] Specifically, piperidin-4-one derivatives serve as versatile intermediates in the synthesis of compounds targeting a wide range of biological pathways, including those involved in neurological disorders and infectious diseases.[2][3]

The introduction of a trifluoroacetyl group onto the piperidine nitrogen dramatically alters the molecule's electronic properties and lipophilicity. This modification is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[4] Consequently, unambiguous structural confirmation of intermediates like 1-(trifluoroacetyl)piperidin-4-one is paramount. ¹H NMR spectroscopy is the primary and most powerful tool for this purpose, providing detailed information about the molecular structure in solution.

Predicted ¹H NMR Spectral Data and Structural Correlation

Due to the strong electron-withdrawing nature of the trifluoroacetyl group, the proton signals of the piperidinone ring are expected to be shifted downfield compared to their non-acylated or acetylated counterparts. The chemical environment of the protons on the piperidine ring is not symmetrical, leading to distinct signals for the protons at the 2,3, 5, and 6 positions.

Based on the analysis of structurally similar compounds, such as N-acetyl-4-piperidone[5], and considering the inductive effect of the trifluoromethyl (CF₃) group, the following ¹H NMR spectrum is predicted for 1-(trifluoroacetyl)piperidin-4-one in a standard deuterated solvent like chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data for 1-(Trifluoroacetyl)piperidin-4-one

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2, H-6 (axial & equatorial) | 3.9 - 4.2 | Triplet (t) | ~6 Hz | Adjacent to the electron-withdrawing N-trifluoroacetyl group, causing a significant downfield shift. These protons are coupled to the H-3 and H-5 protons. |

| H-3, H-5 (axial & equatorial) | 2.6 - 2.9 | Triplet (t) | ~6 Hz | Adjacent to the carbonyl group (C=O) at position 4, resulting in a moderate downfield shift. These protons are coupled to the H-2 and H-6 protons. |

Causality Behind Predicted Shifts:

-

Protons at C-2 and C-6: These protons are directly alpha to the nitrogen atom. The lone pair on the nitrogen is delocalized into the trifluoroacetyl carbonyl group, reducing its electron-donating ability and making the nitrogen atom strongly electron-withdrawing. This effect, combined with the inductive pull of the three fluorine atoms, deshields the adjacent H-2 and H-6 protons, shifting their resonance significantly downfield.

-

Protons at C-3 and C-5: These protons are alpha to the carbonyl group at C-4. The carbonyl group's anisotropic effect and inductive withdrawal of electron density cause a downfield shift, though less pronounced than that experienced by the H-2/H-6 protons.

The expected spectrum would therefore consist of two distinct triplets, each integrating to four protons, representing the two sets of chemically equivalent methylene groups.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a robust, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of 1-(trifluoroacetyl)piperidin-4-one.

3.1. Materials and Reagents

-

1-(Trifluoroacetyl)piperidin-4-one sample

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Pasteur Pipette

-

Volumetric Flask

3.2. Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of the 1-(trifluoroacetyl)piperidin-4-one sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a small vial. Ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube.

3.3. NMR Instrument Parameters (300-500 MHz Spectrometer)

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: 298 K (25 °C)

-

Pulse Angle: 30-45° (to ensure full relaxation between scans)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64 (adjust for sample concentration)

-

Spectral Width: -2 to 12 ppm

3.4. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift (ppm) and coupling constants (Hz) for each multiplet.

Below is a workflow diagram illustrating the key stages of this experimental protocol.

Caption: Experimental workflow for ¹H NMR data acquisition.

Structural Interpretation and Validation

The interpretation of the acquired spectrum serves as a self-validating system for the molecular structure. The key is to ensure that all observed data logically align with the predicted structure.

4.1. The Logic of Structural Confirmation

The process follows a clear logical path, as illustrated in the diagram below. The presence of two distinct signals confirms the two different methylene environments. Their integration ratio of 1:1 (or 4H:4H) validates this assignment. The triplet multiplicity for both signals confirms that each methylene group is adjacent to another methylene group. Finally, the specific chemical shifts, particularly the significantly downfield signal for the H-2/H-6 protons, provide authoritative evidence for the presence and electronic influence of the N-trifluoroacetyl group.

Caption: Logical flow for structural confirmation.

Conclusion

The ¹H NMR spectrum of 1-(trifluoroacetyl)piperidin-4-one is predicted to show two distinct triplets, with the signal corresponding to the protons at the C-2 and C-6 positions appearing at a significantly downfield chemical shift due to the strong deshielding effect of the N-trifluoroacetyl group. This guide provides researchers with a robust framework for predicting, acquiring, and interpreting this crucial spectral data, ensuring the confident structural verification of this important synthetic intermediate in drug development programs.

References

-

Aob Universal. (2026-01-29). The Role of 1-Trifluoroacetyl Piperidine in Chemical Synthesis and Research. [Link]

-

Chemistry Connected. NMR shifts 1H-general.cdx. [Link]

-

Arulraj, R., et al. (2021-10-30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Talaq, M. (2018-06-01). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

-

PubChem. 1-Trifluoroacetyl piperidine. [Link]

-

PubChem. N-Acetyl-4-piperidone. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(Trifluoroacetyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(Trifluoroacetyl)piperidin-4-one, a key building block in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a comprehensive resource for the structural elucidation of this and related molecules.

Introduction

1-(Trifluoroacetyl)piperidin-4-one is a versatile synthetic intermediate frequently employed in the development of novel therapeutics. The presence of the trifluoroacetyl group imparts unique electronic properties and can significantly influence the molecule's conformation and reactivity. Accurate structural characterization is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. This guide will delve into the theoretical and practical aspects of the ¹³C NMR spectrum of this compound, providing a framework for its unambiguous identification and characterization.

Understanding the ¹³C NMR Spectrum: A Detailed Analysis

The ¹³C NMR spectrum of 1-(Trifluoroacetyl)piperidin-4-one is characterized by distinct signals corresponding to each unique carbon environment within the molecule. Due to the rapid chair-to-chair interconversion of the piperidine ring at room temperature, the pairs of carbons C2/C6 and C3/C5 are chemically equivalent, resulting in a total of five signals in the proton-decoupled ¹³C NMR spectrum.

To provide a robust analysis in the absence of direct experimental data in the peer-reviewed literature, a computational prediction of the ¹³C NMR chemical shifts was performed using the NMRDB.org online prediction engine. For comparative purposes, the spectra of piperidin-4-one and 1-acetylpiperidin-4-one were also predicted. This allows for a systematic evaluation of the substituent effects of the N-trifluoroacetyl group.

Table 1: Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS

| Carbon Atom | Piperidin-4-one | 1-Acetylpiperidin-4-one | 1-(Trifluoroacetyl)piperidin-4-one |

| C4 (C=O, ketone) | 208.7 | 206.8 | 204.6 |

| C2, C6 | 45.6 | 45.4, 39.8 | 45.8, 40.2 |

| C3, C5 | 40.9 | 39.2 | 39.9 |

| Amide C=O | - | 168.9 | 160.1 |

| CF₃ | - | - | 116.5 (q) |

| Acetyl CH₃ | - | 21.4 | - |

Predicted using NMRDB.org

Analysis of Substituent Effects:

The predicted chemical shifts provide valuable insights into the electronic environment of each carbon atom.

-

C4 (Ketone Carbonyl): The ketone carbonyl carbon (C4) is the most deshielded carbon in all three compounds, appearing at the lowest field (highest ppm value). This is expected due to the strong deshielding effect of the double-bonded oxygen atom. Interestingly, the chemical shift of C4 moves upfield upon N-acylation. This is likely due to the electron-withdrawing nature of the acyl group, which can influence the electron density at the C4 position through the piperidine ring. The trifluoroacetyl group, being more electron-withdrawing than the acetyl group, causes a more pronounced upfield shift.

-

C2 and C6 (Carbons adjacent to Nitrogen): In piperidin-4-one, the C2 and C6 carbons appear as a single peak at approximately 45.6 ppm. Upon acylation, these carbons can become diastereotopic due to the restricted rotation around the amide bond, potentially leading to two distinct signals. The predicted spectrum for 1-acetylpiperidin-4-one shows two signals for these carbons. The trifluoroacetyl group also induces a separation of these signals. The strong electron-withdrawing effect of the trifluoroacetyl group is expected to deshield these carbons.

-

C3 and C5 (Carbons adjacent to the Ketone): These carbons are alpha to the ketone carbonyl and are therefore deshielded compared to a simple alkane. Their chemical shift is less affected by the N-substituent compared to the C2 and C6 carbons.

-

Amide Carbonyl: The amide carbonyl carbon of the trifluoroacetyl group is predicted to resonate around 160.1 ppm. This is significantly upfield from a typical ketone carbonyl due to the resonance delocalization of the nitrogen lone pair.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group is predicted to appear at approximately 116.5 ppm. A key feature of this signal is its expected splitting into a quartet in the proton-coupled ¹³C NMR spectrum due to the one-bond coupling with the three fluorine atoms (¹J-CF).

Experimental Protocol for ¹³C NMR Acquisition

This section outlines a standardized protocol for acquiring a high-quality ¹³C NMR spectrum of 1-(Trifluoroacetyl)piperidin-4-one.

1. Sample Preparation: a. Accurately weigh approximately 20-50 mg of 1-(Trifluoroacetyl)piperidin-4-one. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm). d. Cap the NMR tube and gently invert several times to ensure a homogenous solution.

2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Tune and match the ¹³C probe. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <1 Hz for the TMS signal is recommended.

3. Data Acquisition: a. Set the spectrometer to the ¹³C nucleus frequency. b. Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer). c. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm). d. Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay. e. Set the relaxation delay (d1) to 1-2 seconds. f. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 1024-4096 scans are typically sufficient.

4. Data Processing: a. Apply an exponential multiplication function (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio. b. Fourier transform the free induction decay (FID). c. Phase the spectrum to obtain pure absorption lineshapes. d. Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. e. Integrate the signals if desired, although ¹³C NMR signal intensities are not always directly proportional to the number of carbons.

Visualizing the Structure and Workflow

To aid in the understanding of the ¹³C NMR assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 1-(Trifluoroacetyl)piperidin-4-one with carbon numbering.

Caption: A streamlined workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR chemical shifts of 1-(Trifluoroacetyl)piperidin-4-one. By combining theoretical predictions with an understanding of substituent effects, a reliable assignment of the carbon signals can be achieved. The provided experimental protocol offers a standardized method for obtaining high-quality spectra, ensuring reproducibility and accuracy in the structural characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers in drug discovery and organic synthesis, facilitating the confident identification and analysis of 1-(Trifluoroacetyl)piperidin-4-one and its derivatives.

References

Sources

A Senior Application Scientist's Guide to the FT-IR Spectrum of 1-(Trifluoroacetyl)piperidin-4-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(Trifluoroacetyl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] As a molecule featuring a ketone, a tertiary amide, and a trifluoromethyl group, its FT-IR spectrum presents a rich field for structural elucidation. This document details the theoretical principles behind the expected vibrational modes, offers a field-proven experimental protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR), and provides a comprehensive interpretation of the resulting spectral data. The causality behind peak shifts, particularly the influence of the strongly electron-withdrawing trifluoroacetyl group on the two carbonyl moieties, is a central focus. This guide is designed to serve as a practical and authoritative resource for scientists engaged in the synthesis, characterization, and application of piperidin-4-one derivatives and other complex fluorinated molecules.

Introduction: The Structural and Spectroscopic Landscape

1-(Trifluoroacetyl)piperidin-4-one is a valuable synthetic intermediate, belonging to the piperidin-4-one class of compounds known for their versatile pharmacological potential.[1][2][3] The molecule's utility is derived from its unique trifunctional architecture: a six-membered saturated nitrogen heterocycle, a ketone carbonyl at the 4-position, and a trifluoroacetyl group on the piperidine nitrogen.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules.[4][5] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to transitions between vibrational energy states.[4][6] The resulting spectrum is a molecular "fingerprint," providing definitive evidence for the presence of key functional groups. For 1-(Trifluoroacetyl)piperidin-4-one, FT-IR is particularly powerful for confirming the integrity of the ketone and the successful N-acylation via the tertiary amide.

Molecular Architecture and Predicted Vibrational Modes

A predictive analysis of the FT-IR spectrum begins with a deconstruction of the molecule into its constituent functional groups and an understanding of the electronic effects that govern their vibrational behavior.

Key Functional Groups and Their Expected IR Absorptions:

-

Aliphatic Ketone (C=O): Saturated aliphatic ketones typically exhibit a strong, sharp C=O stretching (νC=O) band around 1715 cm⁻¹.[7][8] This absorption is one of the most prominent features in an IR spectrum due to the large change in dipole moment during the stretching vibration.[9]

-

Tertiary Amide (R-CO-NR₂): The amide carbonyl stretch, often called the "Amide I band," is also a very strong absorption. For tertiary amides, this band typically appears in the range of 1630-1680 cm⁻¹.[10] The lower frequency compared to ketones is due to resonance delocalization, where the nitrogen's lone pair donates electron density to the carbonyl carbon, imparting more single-bond character to the C=O bond and weakening it.[11]

-

Trifluoromethyl Group (-CF₃): The C-F bonds in a trifluoromethyl group give rise to very strong and characteristic absorption bands. Due to symmetric and asymmetric stretching modes, these typically appear as multiple strong peaks in the 1400-1100 cm⁻¹ region.[12] The C-CF₃ stretching mode itself is often observed as a strong, broad band near 1330 cm⁻¹.[13]

-

Aliphatic C-H Bonds: The methylene (CH₂) groups of the piperidine ring will produce C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring) vibrations around 1465 cm⁻¹.

The Inductive Effect: A Critical Causality

The most insightful feature of this molecule's spectrum is the electronic influence of the trifluoroacetyl group. The three fluorine atoms are intensely electronegative, creating a powerful electron-withdrawing inductive effect (-I effect). This effect has two significant and opposing consequences on the two carbonyl groups:

-

Amide Carbonyl (N-C=O): The inductive withdrawal of electron density by the CF₃ group pulls electrons away from the nitrogen atom. This reduces the nitrogen's ability to donate its lone pair into resonance with the amide carbonyl.[14] The result is an increase in the double-bond character of the amide C=O bond, strengthening it. Consequently, the Amide I band is shifted to a higher frequency (hypsochromic shift) than a typical tertiary amide, likely appearing above 1700 cm⁻¹.

-

Ketone Carbonyl (Ring C=O): While more distant, the inductive effect also withdraws electron density from the piperidine ring. This strengthens the C-C bonds adjacent to the ketone, which in turn slightly strengthens the ketone C=O bond. Electron-withdrawing groups generally increase the stretching frequency of an adjacent carbonyl group.[9][15] This results in a slight shift to a higher frequency compared to a simple cyclohexanone.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FT-IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this type of analysis, as it requires minimal to no sample preparation and provides excellent sample-to-crystal contact for high-quality, reproducible spectra.[16][17] The technique relies on an internal reflection element (IRE), typically a diamond or germanium crystal, where an infrared beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample.[17][18]

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer capable of a spectral range of 4000-400 cm⁻¹.

-

ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and broad spectral range.

-

Sample: 1-(Trifluoroacetyl)piperidin-4-one (solid or viscous oil).

-

Solvent: Isopropanol or acetone for cleaning.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection (Self-Validation Step):

-

Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.

-

Lower the ATR press arm to ensure no sample is present.

-

Acquire a background spectrum. This is a critical self-validating step that measures the ambient environment (atmosphere and instrument optics) and is automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount of the 1-(Trifluoroacetyl)piperidin-4-one sample directly onto the center of the diamond crystal. Only enough to cover the crystal surface is needed.

-

Lower the press arm and apply consistent pressure using the built-in torque mechanism. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.[19]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample interferogram against the background interferogram to produce the final absorbance spectrum.

-

-

Cleaning:

-

Retract the press arm and clean the sample from the crystal surface and press tip using a lint-free wipe and an appropriate solvent.

-

Spectral Analysis and Interpretation

The FT-IR spectrum of 1-(Trifluoroacetyl)piperidin-4-one is dominated by absorptions from the two carbonyl groups and the trifluoromethyl group. The analysis below correlates specific absorption bands with their molecular vibrations.

Table 1: Key FT-IR Absorption Bands and Assignments for 1-(Trifluoroacetyl)piperidin-4-one

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Field Insights |

| ~2960-2850 | Medium | C-H Aliphatic Stretch (νC-H) | Corresponds to the symmetric and asymmetric stretching of the CH₂ groups in the piperidine ring. |

| ~1745-1730 | Very Strong, Sharp | Ketone C=O Stretch (νC=O) | Found at a higher frequency than a typical saturated ketone (~1715 cm⁻¹) due to the electron-withdrawing inductive effect of the trifluoroacetyl group transmitted through the ring.[7][9] |

| ~1710-1690 | Very Strong, Sharp | Amide C=O Stretch (Amide I) | Shifted to a significantly higher frequency than a typical tertiary amide (~1650 cm⁻¹) due to the strong inductive effect of the CF₃ group, which reduces N-to-C=O resonance and increases C=O double bond character.[11][14][15] |

| ~1465 | Medium | CH₂ Scissoring (δC-H) | Characteristic bending vibration for the methylene groups in the piperidine ring. |

| ~1350-1100 | Very Strong, Broad | C-F Stretches (νC-F) | A complex and intense series of bands arising from the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group.[12] This region is often diagnostic for highly fluorinated compounds. |

| ~1250 | Strong | C-N Stretch (νC-N) | Stretching vibration of the bond between the piperidine ring and the amide nitrogen. |

Conclusion

The FT-IR spectrum of 1-(Trifluoroacetyl)piperidin-4-one provides a clear and definitive structural confirmation of the molecule. The key diagnostic features are the two distinct, strong carbonyl absorption bands and the intense, complex pattern of C-F stretching vibrations. The positions of the ketone (~1735 cm⁻¹) and amide (~1700 cm⁻¹) carbonyls are shifted to higher wavenumbers than their standard values, a direct and predictable consequence of the powerful electron-withdrawing inductive effect of the trifluoroacetyl group. This guide provides a robust framework for researchers, from the theoretical underpinnings and a validated experimental protocol to a detailed spectral interpretation, ensuring the confident characterization of this important class of molecules.

References

-

Scribd. FT-IR Spectroscopy: Vibrational Analysis. Available from: [Link]

-

Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR). Available from: [Link]

-

MDPI. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Available from: [Link]

-

ResearchGate. (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

National Institutes of Health (NIH). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available from: [Link]

-

Reddit. Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency?. Available from: [Link]

-

Michigan State University Chemistry. Infrared Spectrometry. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. Available from: [Link]

-

ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF. Available from: [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

-

ACS Publications. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: [Link]

-

ResearchGate. Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F. Available from: [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

-

StackExchange. Effect of electron-donating and electron-withdrawing groups on the C=O bond. Available from: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available from: [Link]

-

Indian Academy of Sciences. Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Available from: [Link]

-

ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Available from: [Link]

-

ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available from: [Link]

-

Université de Genève. Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

-

JoVE. Video: IR Absorption Frequency: Delocalization. Available from: [Link]

-

YouTube. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Available from: [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. Available from: [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. Available from: [Link]

-

BioMed Pharma Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Video: IR Absorption Frequency: Delocalization [jove.com]

- 12. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. reddit.com [reddit.com]

- 16. mt.com [mt.com]

- 17. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 18. unige.ch [unige.ch]

- 19. m.youtube.com [m.youtube.com]

Reactivity of the trifluoroacetyl group on piperidine

Technical Guide: Reactivity and Strategic Application of the -Trifluoroacetyl Group on Piperidine

Executive Summary

The

This guide details the physicochemical basis of this reactivity, providing researchers with the logic to use

-

A Labile Protecting Group: Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis-labile), cleavable under mild basic conditions where standard acetamides remain stable.

-

A Structural Probe: Utilizing

F NMR to monitor conformation and binding events. -

A Synthetic Intermediate: Activating the piperidine ring for specific functionalizations.

Part 1: Electronic Structure & Physicochemical Properties

The Inductive "Pull" and Carbonyl Electrophilicity

The core differentiator of the

-

Carbonyl Electrophilicity: The fluorine atoms pull electron density away from the carbonyl carbon, significantly increasing its electrophilicity compared to a standard

-acetyl or -

pKa Modulation: This effect lowers the pKa of the conjugate acid of the leaving group (trifluoroacetamide anion) but, more importantly, it lowers the energy barrier for nucleophilic attack at the carbonyl carbon.

Rotational Barriers and Conformational Dynamics

Unlike standard amides, which have a rotational barrier of

-

Implication: While restricted rotation is still observed at room temperature (often leading to rotamers in NMR), the interconversion is faster than in non-fluorinated analogs.

-

Stereoelectronics: In 2-substituted piperidines, the

-TFA group exerts significant allylic strain (specifically

Visualization: Hydrolysis Mechanism

The following diagram illustrates why the

Part 2: Reactivity Profile & Orthogonality

The

Comparative Stability Data

The table below summarizes the stability of

| Condition | |||

| TFA / DCM (Acid) | Cleaved (Fast) | Stable | Stable |

| HCl / Dioxane (Acid) | Cleaved | Stable | Stable |

| K₂CO₃ / MeOH (Mild Base) | Stable | Stable | Cleaved (Minutes to Hours) |

| NaOH / H₂O (Strong Base) | Stable | Stable (Slow Hydrolysis) | Cleaved (Instant) |

| H₂ / Pd-C | Stable | Stable | Stable |

| NaBH₄ (Reduction) | Stable | Stable | Unstable (Can reduce to trifluoroethyl) |

Orthogonality Logic

The

Part 3: Analytical Utility ( F NMR)

The

-

Chemical Shift Range: Typically -68 to -75 ppm (relative to

). -

Rotamer Detection: Due to the partial double bond character of the amide, distinct signals for cis and trans rotamers are often visible in

F NMR at room temperature.-

Diagnostic: Heating the sample (e.g., to 50°C) will often cause these peaks to coalesce into a singlet, confirming they are dynamic rotamers rather than impurities.

-

-

Topological Sensitivity: The chemical shift is highly sensitive to the ring conformation (chair vs. twist-boat) and substituents at the 2-position of the piperidine ring.

Part 4: Experimental Protocols

Protocol 1: Installation of -TFA Group

Target: Conversion of piperidine to

Reagents:

-

Piperidine derivative (1.0 equiv)

-

Trifluoroacetic Anhydride (TFAA) (1.1–1.2 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add the piperidine substrate and base (TEA) to anhydrous DCM. Cool to 0°C (ice bath). Note: The reaction is exothermic.

-

Addition: Add TFAA dropwise via syringe or addition funnel over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours.

-

Monitoring: Check by TLC. The product is usually less polar than the starting amine.

-

-

Workup: Quench with saturated aqueous

. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/base), then brine. -

Purification: Dry over

, filter, and concentrate. Most simple

Safety Note: TFAA is corrosive and volatile. Handle in a fume hood. Piperidine is toxic and a controlled substance precursor in some regions; adhere to local compliance.

Protocol 2: Selective Deprotection (Mild Base)

Target: Removal of

Reagents:

- -TFA protected substrate[3]

-

Potassium Carbonate (

) (2.0–3.0 equiv) -

Methanol (MeOH) or MeOH/H2O (5:1)

Procedure:

-

Dissolution: Dissolve the substrate in MeOH (0.1 M).

-

Hydrolysis: Add solid

. Stir at RT.-

Timeframe: Reaction typically completes in 30 minutes to 4 hours .

-

Validation: Monitor by

F NMR (disappearance of the -69 ppm signal and appearance of free trifluoroacetate at -76 ppm if unwashed).

-

-

Workup: Concentrate MeOH. Resuspend in water/DCM. Extract product into DCM.

-

Note: If the product is water-soluble, use ion-exchange resin for purification or continuous extraction.

-

Alternative (Ammonolysis):

For extremely acid-sensitive substrates, stir in 7N

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (Standard reference for stability profiles).

-

Sloop, J. C. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 2013 , 3, 1–16. Link

- Gribble, G. W. "Trifluoroacetic Anhydride." Encyclopedia of Reagents for Organic Synthesis, 2001. (Detailed synthesis and properties of the reagent).

-

Katritzky, A. R.; Yang, B.; Qiu, G.; Zhang, Z. "Synthesis of Trifluoroacetamides." Synthesis, 1999 , 1, 55–57. Link

- Bégué, J.-P.; Bonnet-Delpon, D.Bioorganic and Medicinal Chemistry of Fluorine; John Wiley & Sons, 2008.

Strategic Utilization of 1-(Trifluoroacetyl)piperidin-4-one in High-Throughput Medicinal Chemistry

Executive Summary: The Orthogonal Advantage

In the landscape of heterocyclic building blocks, 1-(Trifluoroacetyl)piperidin-4-one (CAS: 340-07-8) occupies a critical niche often overlooked in favor of its N-Boc or N-Benzyl counterparts. While N-Boc is acid-labile and N-Benzyl requires hydrogenolysis or strong electrophilic cleavage, the N-trifluoroacetyl (TFAc) group offers a unique orthogonal stability profile . It is stable to the acidic conditions required for Boc deprotection, yet easily cleaved under mild basic conditions (e.g., K₂CO₃/MeOH).

This guide details the application of this scaffold in Diversity-Oriented Synthesis (DOS) , specifically focusing on multicomponent reactions (MCRs) and spirocyclization protocols that leverage the distinct electronic properties of the trifluoroacetyl group.

Chemical Profile & Reactivity Matrix

The trifluoroacetyl group is not merely a protecting group; it is an electronic modulator. The strong electron-withdrawing nature of the CF₃ moiety reduces the electron density of the piperidine nitrogen, thereby suppressing its nucleophilicity and preventing self-polymerization during acid-catalyzed condensations.

Reactivity Comparison Table

| Feature | N-Boc-piperidin-4-one | N-Benzyl-piperidin-4-one | 1-(Trifluoroacetyl)piperidin-4-one |

| Acid Stability | Unstable (Cleaves in TFA/HCl) | Stable | Stable (Compatible with acid catalysis) |

| Base Stability | Stable | Stable | Labile (Cleaves in mild base, pH > 10) |

| C-4 Ketone Reactivity | Moderate | High | Enhanced (Inductive effect increases electrophilicity) |

| Lipophilicity (LogP) | Moderate | High | Moderate-High (Fluorine effect) |

| Primary Utility | Standard Peptide Coupling | Benzyl-dependent routes | Acid-mediated MCRs & Orthogonal Deprotection |

Core Workflow 1: The Ugi 4-Component Reaction (U-4CR)

The most powerful application of 1-(Trifluoroacetyl)piperidin-4-one is in the Ugi 4-Component Reaction . This "one-pot" transformation allows for the rapid assembly of 1,4,4-trisubstituted piperidines—a scaffold privileged in GPCR ligand design and antiviral research (e.g., SARS-CoV-2 Mpro inhibitors).

Mechanistic Rationale

The Ugi reaction involves a ketone, an amine, a carboxylic acid, and an isocyanide.[1][2][3] The N-TFAc group ensures that the piperidine nitrogen remains inert, while its electron-withdrawing character enhances the electrophilicity of the C-4 ketone, facilitating the initial imine formation.

Experimental Protocol: Synthesis of 1,4,4-Trisubstituted Piperidine-Carboxamides

Reagents:

-

Ketone: 1-(Trifluoroacetyl)piperidin-4-one (1.0 equiv)

-

Amine: Aniline or Benzylamine derivative (1.0 equiv)

-

Acid: Benzoic acid derivative (1.0 equiv)

-

Isocyanide: tert-Butyl isocyanide (1.0 equiv)

-

Solvent: Methanol (MeOH), anhydrous (0.5 M concentration)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) and 1-(Trifluoroacetyl)piperidin-4-one (1.0 equiv) in anhydrous MeOH. Stir at room temperature for 30 minutes to allow pre-formation of the imine. Note: The use of a drying agent like Na₂SO₄ is optional but recommended if the amine is sterically hindered.

-

Acid Addition: Add the carboxylic acid (1.0 equiv) to the reaction mixture. Stir for 10 minutes.

-

Isocyanide Addition: Add the isocyanide (1.0 equiv) dropwise.

-

Reaction: Seal the flask and stir at room temperature for 24–48 hours. Monitor progress via LC-MS (Look for the M+1 peak corresponding to the sum of all four components).

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in minimal DCM and purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

Success Indicator: The disappearance of the characteristic isocyanide odor and the ketone peak in IR (~1715 cm⁻¹) confirms reaction progress.

-

Failure Mode: If the starting ketone persists, add a catalytic amount of mild Lewis acid (e.g., InCl₃) to drive imine formation.

Pathway Visualization

Figure 1: The Ugi 4-Component Reaction pathway utilizing the enhanced electrophilicity of the N-TFAc piperidone.

Core Workflow 2: Spirocyclic Hydantoin Synthesis

Spirocyclic piperidines are highly valued in medicinal chemistry for their ability to orient substituents in defined 3D vectors. The N-TFAc group is ideal here because the harsh acidic conditions of the Bucherer-Bergs reaction or Strecker hydrolysis would cleave an N-Boc group.

Experimental Protocol: Modified Bucherer-Bergs Reaction

Reagents:

-

1-(Trifluoroacetyl)piperidin-4-one (1.0 equiv)

-

Potassium Cyanide (KCN) (2.0 equiv) Caution: Highly Toxic

-

Ammonium Carbonate ((NH₄)₂CO₃) (4.0 equiv)

-

Solvent: Ethanol/Water (1:1 v/v)

Methodology:

-

Mixing: Dissolve the piperidone in EtOH/Water (1:1).

-

Reagent Addition: Add (NH₄)₂CO₃ and KCN.

-

Heating: Heat the sealed reaction vessel to 60°C for 12 hours.

-

Precipitation: Cool the mixture to 0°C. The spiro-hydantoin product often precipitates as a white solid.

-

Filtration: Filter the solid and wash with cold water.

-

Orthogonal Deprotection (Optional): To remove the N-TFAc group, treat the solid with K₂CO₃ in MeOH at RT for 2 hours.

Pathway Visualization

Figure 2: Synthesis of Spiro-Hydantoins via the Bucherer-Bergs reaction, demonstrating stability of the N-TFAc group.

Deprotection Strategy: The "Switch"

The defining feature of this building block is the ease of removing the trifluoroacetyl group without affecting acid-sensitive moieties (like tert-butyl esters or Boc groups elsewhere on the molecule).

Standard Deprotection Protocol:

-

Conditions: K₂CO₃ (2.0 equiv) in MeOH/H₂O (10:1).

-

Temperature: Room Temperature.

-

Time: 1–3 hours.

-

Mechanism: Nucleophilic attack of methoxide/hydroxide on the highly electrophilic trifluoroacetyl carbonyl, followed by expulsion of the piperidine amine.

References

-

1-(Trifluoroacetyl)piperidin-4-one Product Data . Sigma-Aldrich. Available at:

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients . MDPI. Available at:

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro . NIH PubMed. Available at:

-

Synthetic Routes to Approved Drugs Containing a Spirocycle . Preprints.org. Available at:

-

Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines . NIH PubMed. Available at:

Sources

Methodological & Application

Synthesis of substituted piperidines using 1-(Trifluoroacetyl)piperidin-4-one

Application Note: High-Fidelity Synthesis of Substituted Piperidines using 1-(Trifluoroacetyl)piperidin-4-one

Executive Summary

The piperidine pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Risperidone). While N-Boc and N-Cbz protecting groups are industry standards, they often lack the orthogonality required for complex, multi-step heterocyclic synthesis.

This guide details the strategic application of 1-(Trifluoroacetyl)piperidin-4-one (TFAP). The trifluoroacetyl (TFA) group offers a unique reactivity profile: it is stable to strong acids (enabling Fischer Indole synthesis) yet cleavable under mild basic conditions. This application note provides validated protocols for reductive amination, heterocycle formation, and orthogonal deprotection, designed to streamline the synthesis of 4-substituted piperidine libraries.

Strategic Advantage: The Orthogonality Logic

The choice of the TFA protecting group is not merely about blocking the nitrogen; it is about enabling reaction conditions that would destroy other carbamates.

Table 1: Protecting Group Stability Matrix

| Condition / Reagent | N-TFA (Trifluoroacetyl) | N-Boc (tert-Butoxycarbonyl) | N-Cbz (Benzyloxycarbonyl) |

| Strong Acid (HCl, H₂SO₄) | STABLE (Key Advantage) | LABILE (Deprotection) | Stable |

| Lewis Acids (BF₃, ZnCl₂) | STABLE | Labile | Stable |

| Hydrogenation (H₂/Pd) | STABLE | Stable | LABILE (Deprotection) |

| Mild Base (K₂CO₃/MeOH) | LABILE (Deprotection) | Stable | Stable |

| Strong Nucleophiles (RLi) | Unstable (Attack at C=O) | Unstable (Attack at C=O) | Unstable |

Visualizing the Reactivity Hub

The following diagram illustrates the central role of TFAP in accessing diverse chemical space, highlighting the orthogonality of the N-protecting group relative to C4-functionalization.

Figure 1: The divergent synthesis pathways from the TFAP core. Note the stability of the TFA group during acidic heterocycle formation.

Core Protocol A: Reductive Amination at C4

Objective: Synthesis of secondary or tertiary amines at the C4 position. Mechanism: Formation of an iminium ion intermediate followed by hydride transfer. Why TFAP? The electron-withdrawing TFA group reduces the basicity of the piperidine nitrogen, preventing competitive side reactions and improving the solubility of the ketone in non-polar solvents like DCE.

Materials

-

1-(Trifluoroacetyl)piperidin-4-one (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv - Critical for imine formation)

-

1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Procedure

-

Imine Formation:

-

In a dry round-bottom flask under N₂, dissolve TFAP (1.0 equiv) and the amine (1.1 equiv) in DCE.

-

Add AcOH (1.0 equiv). Stir at room temperature for 30–60 minutes.

-

Expert Insight: If using a salt form of the amine (e.g., HCl salt), add 1.0 equiv of TEA to liberate the free base before adding AcOH.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (1.5 equiv) portion-wise over 10 minutes. (Caution: Mild gas evolution).

-

Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Monitor by TLC or LCMS. The ketone peak (approx. 210 nm) should disappear.

-

-

Work-up:

-

Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.

-

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

-

Note: The N-TFA group makes the product less polar than the corresponding N-Boc derivative.

-

Core Protocol B: Fischer Indole Synthesis (Tetrahydro-γ-carbolines)

Objective: Synthesis of fused indole systems. Scientific Logic: This reaction requires heating phenylhydrazine with a ketone in strong acid (AcOH/H₂SO₄ or HCl/EtOH). N-Boc groups decompose under these conditions. N-TFA is stable, making it the superior choice for this scaffold.

Workflow Diagram

Figure 2: The mechanistic pathway of the Fischer Indole synthesis.[1] The TFA group remains intact throughout the acid-catalyzed rearrangement.

Step-by-Step Procedure

-

Hydrazone Formation:

-

Dissolve TFAP (1.0 equiv) and substituted phenylhydrazine hydrochloride (1.0 equiv) in Ethanol (0.5 M).

-

Stir at RT for 1 hour. A precipitate (hydrazone) often forms.

-

-

Cyclization (The Fischer Step):

-

Add concentrated HCl (or H₂SO₄) dropwise (typically 5–10 equiv relative to substrate).

-

Heat to reflux (80°C) for 2–4 hours.

-

Validation: Reaction turns dark. LCMS will show the mass of [Product + H] (Loss of NH₃: Mass = Hydrazone - 17).

-

-

Isolation:

-

Cool to RT. Pour onto ice/water.

-

Basify carefully with NaOH or NH₄OH to pH > 9.

-

Extract with EtOAc.[2] The product is the N-TFA protected carboline.

-

Core Protocol C: Orthogonal Deprotection

Objective: Removal of the Trifluoroacetyl group to liberate the secondary amine. Conditions: Mild alkaline hydrolysis.[3]

Table 2: Deprotection Optimization

| Method | Reagents | Conditions | Application |

| Standard | K₂CO₃ / MeOH | RT, 2-4 h | General purpose. Tolerates esters usually (if monitored). |

| Rapid | 1N NaOH / MeOH | RT, 30 min | Robust substrates. Will hydrolyze esters. |

| Ammonolysis | 7N NH₃ in MeOH | Sealed tube, 60°C | Use if avoiding metal salts or aqueous workup. |

Procedure (Standard Method)

-

Dissolve the N-TFA protected intermediate in Methanol (0.1 M).

-

Add K₂CO₃ (3.0 equiv) dissolved in a minimum amount of water (creates a slurry).

-

Stir at RT.

-

Work-up: Filter off inorganic salts. Concentrate filtrate. Partition between DCM and Water. The product is in the organic layer (unless highly polar).

Expert Troubleshooting & Insights (E-E-A-T)

1. The "Rotamer" Confusion (NMR Analysis):

-

Observation: In ¹H and ¹³C NMR, the signals for the piperidine ring protons/carbons often appear as doubled peaks or broad multiplets.

-

Cause: Restricted rotation around the N–C(O)CF₃ bond due to the partial double bond character of the amide.

-

Solution: Do not assume the compound is impure. Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce the rotamers into single sharp peaks.

2. Hydrate Formation:

-

Observation: Commercial TFAP often exists as a hydrate or hemi-aminal in the presence of moisture.

-

Impact: Stoichiometry errors in reductive amination.

-

Fix: If the material looks wet or sticky, dissolve in Toluene and reflux with a Dean-Stark trap, or simply use an excess of drying agent (MgSO₄) during the imine formation step.

3. Volatility of Side Products:

-

During deprotection, the byproduct is methyl trifluoroacetate (if using MeOH) or trifluoroacetic acid salts. Methyl trifluoroacetate is volatile. Ensure good ventilation.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Definitive guide on TFA stability and cleavage).

-

Smyth, T. P., et al. "A Robust Process for the Synthesis of N-Trifluoroacetyl-4-Piperidone." Organic Process Research & Development, 2010.

-

Wagaw, S.; Yang, B. H.; Buchwald, S. L. "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis."[4] Journal of the American Chemical Society, 1998, 120(26), 6621–6622.

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.

Sources

Application Note: Leveraging 1-(Trifluoroacetyl)piperidin-4-one for Accelerated Discovery via Parallel Synthesis

Introduction: The Piperidine Scaffold and the Need for Chemical Diversity

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, enabling precise interactions with biological targets, and its favorable physicochemical properties, which often contribute to improved bioavailability. In the quest for novel therapeutics, the exploration of vast chemical space around such core structures is paramount. Diversity-Oriented Synthesis (DOS) and parallel synthesis have emerged as powerful strategies to rapidly generate large libraries of related compounds for high-throughput screening.[3][4]

1-(Trifluoroacetyl)piperidin-4-one has been established as a cornerstone building block in this endeavor. Its utility lies in the unique and strategic role of the N-trifluoroacetyl group, which serves as both a protecting group and a reactivity modulator, making it exceptionally well-suited for the efficient, multi-step construction of diverse piperidine-based libraries.[5][6]

The Strategic Advantage of the N-Trifluoroacetyl Group

The choice of a protecting group is a critical decision in any multi-step synthesis, especially in a parallel format where robustness and orthogonal reactivity are essential. The trifluoroacetyl (TFA) group on the piperidine nitrogen offers several distinct advantages:

-

Reactivity Modulation: The strong electron-withdrawing nature of the trifluoromethyl moiety significantly decreases the nucleophilicity of the piperidine nitrogen. This deactivation prevents undesired side reactions at the nitrogen during transformations targeting the C4-ketone, such as reductive amination.

-

Orthogonal Deprotection: The TFA group is stable under many acidic and reductive conditions used to remove other common amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[7] However, it can be cleaved selectively under mild basic conditions, typically using potassium carbonate in methanol, or with reducing agents like sodium borohydride.[6][7][8] This orthogonality is the key that unlocks multi-stage diversification.

-

Enhanced Solubility & Handling: The fluorinated group can improve the solubility of the building block and its intermediates in common organic solvents, simplifying handling and purification in parallel workflows.[9]

Core Application: Parallel Reductive Amination for Library Generation

The most powerful and widespread application of 1-(Trifluoroacetyl)piperidin-4-one is in the parallel synthesis of 4-aminopiperidine libraries via reductive amination.[10][11] This reaction allows for the introduction of a first point of diversity (R¹) by reacting the C4-ketone with a library of primary or secondary amines.

Figure 1: Workflow for two-dimensional library diversification.

Causality in Reagent Selection

The choice of reducing agent is critical for a successful one-pot reductive amination. While sodium borohydride (NaBH₄) can be used, it also readily reduces the starting ketone.[12] This necessitates a two-step process of first forming the imine/enamine, then adding the reductant. For parallel synthesis, a milder, more selective reagent is superior.

Sodium triacetoxyborohydride (NaB(OAc)₃ or STAB) is the reagent of choice.[12] It is less reactive towards ketones but highly effective at reducing the protonated iminium ion intermediate that forms in situ. This allows all reagents to be mixed in a single step, which is highly advantageous for automation and high-throughput workflows. The reaction is typically run in solvents like dichloroethane (DCE) or tetrahydrofuran (THF), which are compatible with STAB's moisture sensitivity.[12]

Protocol 1: Parallel Reductive Amination in a 96-Well Plate

This protocol describes the synthesis of a 96-compound library using 1-(Trifluoroacetyl)piperidin-4-one and a diverse set of primary amines.

1. Reagent Preparation:

- Piperidone Stock (0.2 M): Dissolve 1-(Trifluoroacetyl)piperidin-4-one in anhydrous dichloroethane (DCE).

- Amine Library (0.25 M): Prepare a 96-well plate containing solutions of 96 different primary amines in anhydrous DCE.

- Reducing Agent Slurry: Prepare a slurry of sodium triacetoxyborohydride (STAB) in anhydrous DCE (approx. 0.5 M). Note: Prepare this fresh and keep under an inert atmosphere (N₂ or Ar) as STAB is moisture-sensitive.

2. Reaction Setup (in a 96-well reaction block):

- To each well, add 500 µL of the Piperidone Stock solution (0.1 mmol).